molecular formula C14H10Cl2N2O3S B2766458 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-01-3

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Katalognummer B2766458
CAS-Nummer: 921812-01-3
Molekulargewicht: 357.21
InChI-Schlüssel: RAVUZNOOHWWRAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the sulfonamide class of drugs, which are widely used in the pharmaceutical industry due to their broad range of biological activities.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

Research has shown that derivatives of benzenesulfonamide, including structures similar to 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase enzyme. These compounds demonstrate potent in vitro inhibition against human carbonic anhydrase isoforms I, II, and VII, with inhibitory activities in the low nanomolar range. Such inhibitors have potential applications in the treatment of conditions like glaucoma, epilepsy, obesity, and certain cancers due to the role of carbonic anhydrase in these diseases (Sethi et al., 2013).

Antimicrobial and Anticancer Evaluation

Another study synthesized a series of derivatives and evaluated them for their antimicrobial and anticancer activities. The results indicated significant effectiveness of certain compounds against various bacterial strains and cancer cell lines, showcasing the therapeutic potential of these sulfonamide derivatives in antimicrobial and anticancer treatments (Kumar et al., 2014).

Urease Inhibition for GIT Disorders

Compounds with the core structure of 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide have also been identified as potential urease inhibitors. These compounds have shown excellent anti-urease activity, suggesting their utility in treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).

Cognitive Enhancing Properties

Research on similar benzenesulfonamide derivatives has demonstrated cognitive enhancing properties in animal models, particularly through the inhibition of the 5-HT6 receptor. Such compounds are being explored for their potential use in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Wirkmechanismus

Target of Action

The compound 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name

2,5-dichloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVUZNOOHWWRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.